2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide, also known as [NiBr2(4-MePh-bian)], is a coordination compound with the molecular formula C18H20Br2N2Ni and a molecular weight of 482.9 g/mol.
Preparation Methods
The synthesis of 2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide typically involves the direct condensation of mono(imino)pyrroles with nickel dichloride . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent oxidation. The resulting product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols.
Coordination: It can form coordination complexes with other ligands, which can alter its chemical properties and reactivity.
Scientific Research Applications
2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of high-performance materials, such as polymers and coatings, due to its catalytic properties.
Mechanism of Action
The mechanism of action of 2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide involves its ability to coordinate with various ligands and form stable complexes. These complexes can interact with molecular targets, such as enzymes or DNA, and modulate their activity. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool in scientific research.
Comparison with Similar Compounds
2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide can be compared with other similar compounds, such as:
Nickel(II) acetylacetonate: Another nickel-based coordination compound used in catalysis.
Nickel(II) chloride: A simpler nickel compound with different reactivity and applications.
Nickel(II) sulfate: Commonly used in electroplating and as a catalyst in various chemical reactions.
The uniqueness of this compound lies in its ability to form stable complexes with a wide range of ligands, making it highly versatile in both research and industrial applications.
Properties
IUPAC Name |
2-N,3-N-bis(4-methylphenyl)butane-2,3-diimine;dibromonickel |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2.2BrH.Ni/c1-13-5-9-17(10-6-13)19-15(3)16(4)20-18-11-7-14(2)8-12-18;;;/h5-12H,1-4H3;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIHLYMESPQDHK-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)C)C.[Ni](Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2N2Ni |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333899 |
Source
|
Record name | 2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189179-91-7 |
Source
|
Record name | 2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.